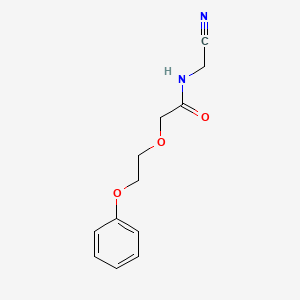![molecular formula C22H20N4O2 B2489360 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phényl)-3-(2-phénoxyéthyl)urée CAS No. 1795297-23-2](/img/structure/B2489360.png)
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phényl)-3-(2-phénoxyéthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This heterocyclic structure is known for its significant role in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities .
Applications De Recherche Scientifique
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the development of various drugs, including covalent inhibitors . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be involved in various biochemical pathways depending on their specific targets. They can affect the activity of enzymes, receptors, or other proteins, leading to changes in the downstream effects of these pathways .
Méthodes De Préparation
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Utilizing 2-aminopyridines and ketones under catalytic conditions.
Oxidative Coupling: Employing transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining various reactants in a single reaction vessel to streamline the synthesis process.
Industrial production methods often leverage these synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace specific functional groups on the molecule.
Common reagents include transition metal catalysts, oxidizing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea include other imidazo[1,2-a]pyridine derivatives. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties . Examples include:
Imidazo[1,2-a]pyridine derivatives: Known for their diverse applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine derivatives: Exhibiting significant anti-proliferative activity against certain cancer cell lines.
The uniqueness of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(23-13-15-28-17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)20-16-26-14-7-6-12-21(26)24-20/h1-12,14,16H,13,15H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGWYJBCYMLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2489277.png)


![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)




![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)





